n-Cyclopropyl-4-(p-tolyloxy)butanamide
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Overview
Description
n-Cyclopropyl-4-(p-tolyloxy)butanamide is an organic compound with the molecular formula C14H19NO2 It is characterized by a cyclopropyl group attached to a butanamide backbone, with a p-tolyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Cyclopropyl-4-(p-tolyloxy)butanamide typically involves the reaction of cyclopropylamine with 4-(p-tolyloxy)butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
n-Cyclopropyl-4-(p-tolyloxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-Cyclopropyl-4-(p-tolyloxy)butanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of n-Cyclopropyl-4-(p-tolyloxy)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
n-Cyclopropyl-4-(p-tolyloxy)butanamide:
n-Cyclopropyl-4-(m-tolyloxy)butanamide: Similar structure but with a meta-tolyloxy group instead of para.
n-Cyclopropyl-4-(o-tolyloxy)butanamide: Similar structure but with an ortho-tolyloxy group instead of para.
Uniqueness
This compound is unique due to its specific para-tolyloxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-cyclopropyl-4-(4-methylphenoxy)butanamide |
InChI |
InChI=1S/C14H19NO2/c1-11-4-8-13(9-5-11)17-10-2-3-14(16)15-12-6-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16) |
InChI Key |
FTHXMGJSHIFPBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2CC2 |
Origin of Product |
United States |
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